molecular formula C13H9Cl3 B1200816 Bis(p-chlorophenyl)chloromethane CAS No. 782-08-1

Bis(p-chlorophenyl)chloromethane

Cat. No.: B1200816
CAS No.: 782-08-1
M. Wt: 271.6 g/mol
InChI Key: LKBJQRZQDCMBBJ-UHFFFAOYSA-N
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Description

Bis(p-chlorophenyl)chloromethane, also known as Bis(chlorophenyl)methane (BCM), is a halogenated hydrocarbon compound that is used in a variety of scientific fields. It is a colorless liquid with a sweet smell, and is known to be a useful reagent in organic synthesis. BCM is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, BCM has been used in the synthesis of a variety of polymers and materials.

Scientific Research Applications

  • Public Health and Malaria Control : DDT has been a crucial tool against malarial vector mosquitoes, significantly impacting public health by reducing disease and death rates from malaria (Ross, 2005).

  • Neurodevelopmental Impact : Prenatal exposure to DDT has been associated with adverse effects on cognitive skills in preschoolers. Higher DDT concentrations in cord serum were inversely associated with verbal, memory, quantitative, and perceptual-performance skills (Ribas‐Fitó et al., 2006).

  • Metabolism and Mode of Action Studies : Investigations into the metabolism, absorption, and excretion of DDT in animals have been conducted to understand its action on living cells and the organism as a whole (Judah, 1949).

  • Endocrine Disruption and Toxicity : DDT metabolites have been shown to possess cytotoxic and estrogenic activities, potentially interfering with normal reproductive and endocrine functions in various organisms (Wetterauer et al., 2012).

  • Implications for Disease Control Policies : The neurodevelopmental impacts and other health risks associated with DDT exposure should be weighed against its effectiveness in disease vector control, particularly in malaria-endemic regions (Torres-Sánchez et al., 2012).

  • Analytical Methods for Detection : Development of colorimetric methods for the micro-determination of DDT demonstrates the ongoing research into efficient detection and measurement of this compound in various environments (Stiff & Castillo, 1945).

  • Chemical Synthesis Applications : Studies like those on the metalation of Bis(trimethylsilyl)chloromethane, while not directly related to DDT, show the broader scope of research in chemical synthesis and potential applications of similar compounds (McNulty & Das, 2008).

Biochemical Analysis

Biochemical Properties

Bis(p-chlorophenyl)chloromethane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular macromolecules, leading to potential toxic effects . Additionally, this compound has been shown to bind to estrogen receptors, influencing estrogenic activity in cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been found to induce cell proliferation in certain cancer cell lines, such as MCF-7 human breast cancer cells . This compound can influence cell signaling pathways, including those related to estrogen receptor signaling, leading to changes in gene expression and cellular metabolism. The estrogenic activity of this compound can result in the upregulation of genes involved in cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with DNA, proteins, and lipids . This interaction can result in enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, this compound can bind to estrogen receptors, mimicking the effects of natural estrogens and altering gene expression . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level must be reached before adverse effects become apparent. High doses of this compound can result in liver toxicity, reproductive toxicity, and other adverse effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including dichlorodiphenyldichloroethane (DDD) and dichlorodiphenyldichloroethylene (DDE) . These metabolites can further undergo biotransformation, resulting in the formation of additional products. The metabolic pathways of this compound are complex and involve multiple enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, facilitating its movement across cell membranes . The compound can accumulate in lipid-rich tissues due to its lipophilic nature, leading to higher concentrations in adipose tissue and other fatty tissues . The distribution of this compound within the body is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, it can accumulate in the nucleus, where it may interact with DNA and nuclear proteins . The localization of this compound within specific cellular compartments is influenced by targeting signals and post-translational modifications.

Properties

IUPAC Name

1-chloro-4-[chloro-(4-chlorophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBJQRZQDCMBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228835
Record name 1,1-Bis(4-chlorophenyl)chloromethane
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Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782-08-1
Record name 4,4′-Dichlorobenzhydryl chloride
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Record name 1,1-Bis(4-chlorophenyl)chloromethane
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Record name 782-08-1
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Record name 1,1-Bis(4-chlorophenyl)chloromethane
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Record name 1,1'-(chloromethylene)bis[4-chlorobenzene]
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Record name P,P'-DICHLOROBENZHYDRYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Forty-two milliliters of thionyl chloride were gradually added to 75 g of 4,4'-dichlorobenzhydrol. When the addition was complete, the reaction was heated on a steam bath for 2 hours. The excess thionyl chloride was removed in vacuo. One hundred milliliters of carbon tetrachloride were added, and the solvent was again evaporated. The carbon tetrachloride treatment was repeated and upon evaporation the resulting oil was crystallized from petroleum ether to provide 65.3 g of the desired sub-titled intermediate, m.p. 63° C.
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75 g
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Synthesis routes and methods II

Procedure details

Thionyl chloride (10 mL, 137 mmol) was added dropwise to 4-chlorobenzhydrol (12.66 g, 50 mmol) in CH2Cl2 (200 mL) under nitrogen over 15 min. After 18 h and solvent removal in vacuo, the crude product was dissolved in methylene chloride (250 mL) and washed with saturated NaHCO3 (3×50 mL), dried over Na2SO4, and concentrated in vacuo to a thin, amber oil (12.53 g). Upon standing at room temperature for 1 h, crystallization occured to give pure product (12.5 g, 88.4%) as a white solid, mp 61°-64° C. DCI/MS (M+1) 235. 400 MHz 1H NMR (CDCl3) δ: 7.35 (m, 8H), 6.05 (s, 1H).
Quantity
10 mL
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12.66 g
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Quantity
200 mL
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Yield
88.4%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of bis(4-chlorophenyl)methanol (2.0 g) in dichloromethane (20 ml) was added oxalylchloride (1 ml). The mixture was stirred for 4 hours and the solvent was removed in vacuo. The residue was dissolved in n-hexane (20 ml) and filtered off. The solvent was removed in vacuo to give colorless oil of bis(4-chlorophenyl)methyl chloride (2.15 g).
Quantity
2 g
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1 mL
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis(p-chlorophenyl)chloromethane
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Bis(p-chlorophenyl)chloromethane
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Bis(p-chlorophenyl)chloromethane
Customer
Q & A

Q1: How does p,p'-Dichlorobenzhydryl chloride interact with insects in the context of DDT application?

A1: The provided research focuses on the impact of p,p'-Dichlorobenzhydryl chloride analogs on house flies, particularly their interaction with DDT. While the compound itself doesn't exhibit strong insecticidal properties at the tested concentrations, it demonstrates synergistic effects with DDT. [] Specifically, when house fly larvae were reared in a medium containing low concentrations of p,p'-Dichlorobenzhydryl chloride analogs, the surviving larvae showed increased susceptibility to DDT contact compared to larvae from untreated media. [] This suggests that these compounds might interfere with the insect's natural defense mechanisms against DDT, making them more vulnerable to its effects.

Q2: What is known about the solvolysis reaction of p,p'-Dichlorobenzhydryl chloride?

A2: Research indicates that the solvolysis of p,p'-Dichlorobenzhydryl chloride has been studied in mixtures of ethanol and 2,2,2-trifluoroethanol. [] This reaction likely involves the chloride leaving group departing from the molecule, creating a carbocation intermediate. The nucleophilic solvents, ethanol and trifluoroethanol, then compete to react with this intermediate, leading to the formation of different solvolysis products. Analyzing the product ratios and reaction rates in different solvent mixtures can provide insights into the reaction mechanism and the influence of solvent properties on the reaction pathway.

Q3: Are there any known implications for the environmental impact of p,p'-Dichlorobenzhydryl chloride, considering its use alongside DDT?

A3: While the provided research doesn't directly investigate the environmental impact of p,p'-Dichlorobenzhydryl chloride, its use in conjunction with DDT raises concerns. [] DDT is a persistent organic pollutant known for its bioaccumulation in the environment and harmful effects on wildlife, particularly birds. The synergistic effect of p,p'-Dichlorobenzhydryl chloride with DDT suggests that even small amounts of this compound could potentially amplify the negative environmental consequences of DDT by increasing its efficacy. Therefore, further research on the ecotoxicological profile and potential for bioaccumulation of p,p'-Dichlorobenzhydryl chloride is crucial to assess its long-term environmental risks.

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